molecular formula C20H18FNO5 B12204489 4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12204489
M. Wt: 371.4 g/mol
InChI Key: MLNVDDQIHCRODQ-UHFFFAOYSA-N
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Description

4-[2-(2-Ethoxy-5-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a benzoxazepine-dione derivative characterized by a seven-membered benzoxazepine ring fused with a dione moiety. Its structure includes a 2-ethoxy-5-fluorophenyl ketone substituent linked via an oxoethyl group to the benzoxazepine core. This compound is hypothesized to exhibit neuropharmacological activity due to structural similarities with benzodiazepine analogs, though its exact biological targets (e.g., GABA receptors, serotonin receptors) remain speculative without direct evidence .

Properties

Molecular Formula

C20H18FNO5

Molecular Weight

371.4 g/mol

IUPAC Name

4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C20H18FNO5/c1-3-26-17-9-8-13(21)10-15(17)16(23)11-22-19(24)12(2)27-18-7-5-4-6-14(18)20(22)25/h4-10,12H,3,11H2,1-2H3

InChI Key

MLNVDDQIHCRODQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)F)C(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves multiple steps. The synthetic route typically starts with commercially available precursors. One common method involves the reaction of 2-ethoxy-5-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and further functional group modifications to yield the target compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and applications. Key comparisons are outlined below:

Core Scaffold Differences

  • Benzoxazepine-dione vs. Triazine-dione :
    The target compound features a benzoxazepine-dione core, which distinguishes it from triazine-dione derivatives like [18F]FECUMI-101, a 5-HT1A receptor agonist used in positron emission tomography (PET) imaging . The benzoxazepine ring may confer distinct pharmacokinetic properties, such as enhanced lipophilicity compared to the triazine-based scaffold.

  • Benzoxazepine-dione vs. Urea-Thiazole Hybrids: Compounds in (e.g., 1f, 1g, 2a–c) incorporate urea-thiazole frameworks with hydrazinyl-oxoethyl-piperazine substituents.

Substituent Analysis

  • Fluorinated Groups :
    The target compound’s 2-ethoxy-5-fluorophenyl group contrasts with [18F]FECUMI-101’s 2-fluoroethoxy-phenyl moiety. Fluorine substitution at the 5-position (meta) may reduce steric hindrance compared to ortho-substituted fluoroethoxy groups, influencing receptor binding .

  • Ether Linkages :
    The ethoxy group in the target compound differs from methoxy or benzyloxy substituents in urea-thiazole analogs (e.g., 2a, 2c). Ethoxy groups generally increase lipophilicity (logP) compared to polar hydroxybenzylidene groups, which could enhance CNS penetration .

Pharmacological and Physicochemical Properties

Property Target Compound [18F]FECUMI-101 Urea-Thiazole Analogs (e.g., 1f, 2a)
Core Scaffold Benzoxazepine-dione Triazine-dione Urea-thiazole
Key Substituent 2-ethoxy-5-fluorophenyl 2-fluoroethoxy-phenyl Trifluoromethyl/chlorophenyl
logP (Predicted) ~3.5 (highly lipophilic) ~2.8 ~2.0–2.5 (polar substituents)
Receptor Target Hypothetical: GABA/5-HT1A Confirmed: 5-HT1A agonist Unreported (likely kinase/receptor)
Synthetic Yield N/A 20–25% (radiochemical) 70–84%

In Vivo Performance

  • Imaging Applications : [18F]FECUMI-101 demonstrates high brain uptake in primate PET studies, attributed to its 5-HT1A affinity and moderate lipophilicity. The target compound’s benzoxazepine core may similarly enable CNS penetration but requires validation .

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